molecular formula C11H11FO B1377021 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1368766-25-9

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1377021
CAS No.: 1368766-25-9
M. Wt: 178.2 g/mol
InChI Key: FLDTXNMPWCQWKQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive intermediates.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to significant changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. This compound can also interact with cofactors such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich areas of the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the mitochondria and endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, ensuring its proper localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDTXNMPWCQWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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